

An In-depth Technical Guide to DBCO-C3-Acid

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Compound of Interest

Compound Name: DBCO-C3-Acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical specifications and a conceptual experimental workflow for the application of **DBCO-C3-Acid**, a key reagent in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Molecular Data

DBCO-C3-Acid is a click chemistry intermediate widely utilized for the synthesis of linkers for ADCs.^{[1][2]} Its dibenzocyclooctyne (DBCO) group enables copper-free click chemistry reactions with azide-containing molecules, a process known as strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly selective and efficient under physiological conditions.^[1]

The quantitative molecular data for **DBCO-C3-Acid** is summarized in the table below for easy reference.

Property	Value
Molecular Weight	319.36 g/mol ^{[1][3]} (also noted as 319.35 g/mol ^[2])
Chemical Formula	C ₂₀ H ₁₇ NO ₃ ^{[1][2][3][4]}
CAS Number	1207355-31-4 ^{[1][2][3]}

Conceptual Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis using DBCO-C3-Acid

The following section outlines a typical experimental workflow for the synthesis of an antibody-drug conjugate using **DBCO-C3-Acid**. This process involves the activation of the carboxylic acid group on the linker, its conjugation to an antibody, and the subsequent "click" reaction with an azide-modified drug payload.

Methodology:

- **Activation of DBCO-C3-Acid:** The carboxylic acid moiety of **DBCO-C3-Acid** is activated to facilitate its reaction with primary amines on the antibody. This is commonly achieved by converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS in an appropriate organic solvent (e.g., DMSO or DMF).
- **Antibody Conjugation:** The activated DBCO-C3-linker (now DBCO-C3-NHS ester) is added to a solution containing the antibody in a suitable buffer (typically a phosphate or borate buffer at a slightly alkaline pH of 7.5-8.5). The NHS ester reacts with primary amine groups on the antibody (e.g., the side chains of lysine residues) to form stable amide bonds. The reaction is typically allowed to proceed for several hours at room temperature or 4°C.
- **Purification of DBCO-functionalized Antibody:** After the conjugation reaction, unreacted DBCO-linker and byproducts are removed. This is commonly achieved through size-exclusion chromatography (SEC) or dialysis against a suitable buffer.
- **Click Reaction with Azide-modified Payload:** The purified DBCO-functionalized antibody is then reacted with an azide-modified cytotoxic drug (or other payload). The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction proceeds without the need for a copper catalyst. This reaction is bioorthogonal, meaning it does not interfere with biological functional groups. The reaction is typically carried out in a physiological buffer.
- **Final ADC Purification and Characterization:** The resulting antibody-drug conjugate is purified to remove any unreacted drug payload. Purification is often performed using SEC or

hydrophobic interaction chromatography (HIC). The final ADC is then characterized to determine the drug-to-antibody ratio (DAR), purity, and functional activity.

Visualized Workflow for ADC Synthesis

The following diagram illustrates the key steps in the synthesis of an antibody-drug conjugate using **DBCO-C3-Acid**.

Caption: Conceptual workflow for Antibody-Drug Conjugate (ADC) synthesis.

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